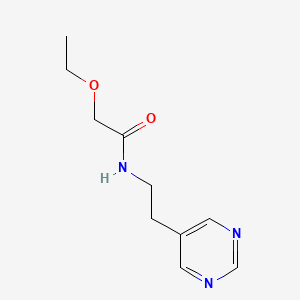

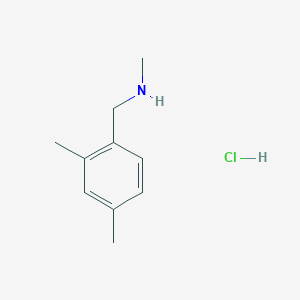

![molecular formula C9H15N3O5S B2475855 5-氨基-1-[2-(甲磺酰氧基)乙基]-1H-吡唑-4-羧酸乙酯 CAS No. 126352-83-8](/img/structure/B2475855.png)

5-氨基-1-[2-(甲磺酰氧基)乙基]-1H-吡唑-4-羧酸乙酯

描述

The compound “ethyl 5-amino-1-[2-(methanesulfonyloxy)ethyl]-1H-pyrazole-4-carboxylate” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. They are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, pyrazole derivatives are known to undergo a variety of chemical reactions. They can undergo nucleophilic substitution reactions at the C-3 or C-5 positions and electrophilic substitution reactions preferably at N-1, N-2, or C-4 positions .科学研究应用

合成和化学应用

选择性合成: 5-氨基-1-[2-(甲磺酰氧基)乙基]-1H-吡唑-4-羧酸乙酯用于与 1,3-二羰基化合物选择性环缩合,生成 3-氧代-1,2-二氢-吡唑并[3,4-b]吡啶-1-羧酸乙酯。这些化合物可以很容易地转化为其 1-未取代的类似物 (Lebedˈ 等,2012).

交叉偶联反应中的前体: 该化合物作为 Sonogashira 型交叉偶联反应中各种炔烃的前体,从而合成稠合的吡唑和其他复杂结构 (Arbačiauskienė 等,2011).

结构和晶体学研究

分子结构分析: 已对 5-氨基-1-[2-(甲磺酰氧基)乙基]-1H-吡唑-4-羧酸乙酯衍生物的分子结构进行了详细研究,揭示了氢键形成和分子构象的见解 (Wu 等,2005).

晶体学和杀菌活性: 合成衍生物的晶体学分析与杀菌和植物生长调节活性有关 (Minga,2005).

环境影响研究

- 水中的降解: 已对相关化合物吡唑磺隆乙酯在不同 pH 值下水中的降解行为进行了研究。这项研究对于了解相关吡唑衍生物的环境影响和稳定性至关重要 (Singh & Singh,2013).

材料科学中的应用

- 缓蚀: 已探索包括 5-氨基-1-[2-(甲磺酰氧基)乙基]-1H-吡唑-4-羧酸乙酯在内的吡唑衍生物作为低碳钢的缓蚀剂,这是工业过程中的一项重要应用 (Dohare 等,2017).

属性

IUPAC Name |

ethyl 5-amino-1-(2-methylsulfonyloxyethyl)pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O5S/c1-3-16-9(13)7-6-11-12(8(7)10)4-5-17-18(2,14)15/h6H,3-5,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVFYIXVOVHSFAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)CCOS(=O)(=O)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(4-Methoxyphenyl)sulfonyl]amino}-6-(pyrrolidinylsulfonyl)benzothiazole](/img/structure/B2475772.png)

![3,4-dimethyl-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2475776.png)

![(E)-N-[(1-Benzylpyrazol-3-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2475777.png)

![2,4,7-Trimethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2475779.png)

![2,2,2-Trifluoro-N-[3-(4-sulfamoylphenyl)propyl]acetamide](/img/structure/B2475784.png)

![1-(4-Fluorophenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea](/img/structure/B2475785.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2475791.png)